3-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide
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Overview
Description
3-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide is a compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound features a phenyl group, a pyridin-2-yl group, and an azetidin-3-yl group, making it a complex and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide can be achieved through several methods. One common approach involves the reaction between α-bromoketones and 2-aminopyridine under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Various nucleophiles like amines, alcohols, or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
3-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials
Mechanism of Action
The mechanism of action of 3-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have comparable medicinal applications.
Uniqueness
3-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19N3O |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
3-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide |
InChI |
InChI=1S/C17H19N3O/c21-17(10-9-14-6-2-1-3-7-14)19-15-12-20(13-15)16-8-4-5-11-18-16/h1-8,11,15H,9-10,12-13H2,(H,19,21) |
InChI Key |
VSPYKGRTVNPRRC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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